Cas no 2212470-41-0 (2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene)
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene
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- Inchi: 1S/C8H7ClF2O2/c1-12-4-13-8-6(11)3-2-5(10)7(8)9/h2-3H,4H2,1H3
- InChI Key: PXAIPMHHQSIMQQ-UHFFFAOYSA-N
- SMILES: FC1C(Cl)=C(C(=CC=1)F)OCOC
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608357-250mg |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene; . |
2212470-41-0 | 250mg |
€195.40 | 2025-04-19 | ||
| abcr | AB608357-1g |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene; . |
2212470-41-0 | 1g |
€339.50 | 2025-04-19 | ||
| abcr | AB608357-5g |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene; . |
2212470-41-0 | 5g |
€1075.30 | 2025-04-19 | ||
| abcr | AB608357-10g |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene; . |
2212470-41-0 | 10g |
€1788.20 | 2025-04-19 | ||
| Aaron | AR022LE4-1g |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene |
2212470-41-0 | 95% | 1g |
$342.00 | 2025-02-13 | |
| Aaron | AR022LE4-5g |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene |
2212470-41-0 | 95% | 5g |
$1025.00 | 2025-02-13 |
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene Suppliers
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene: A Comprehensive Overview
The compound with CAS No. 2212470-41-0, commonly referred to as 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene, is a highly specialized aromatic compound with a unique combination of halogen and ether substituents. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its versatile reactivity and potential applications. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the utilization of this compound.
Structural Analysis and Physical Properties
The molecular structure of 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene is characterized by a benzene ring substituted with chlorine at position 2, fluorine atoms at positions 1 and 4, and a methoxymethoxy group at position 3. This substitution pattern imparts unique electronic properties to the molecule, making it highly reactive in various chemical transformations. The presence of electron-withdrawing groups like chlorine and fluorine increases the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions. The methoxymethoxy group introduces steric hindrance and additional electronic effects, which can be exploited in designing selective reactions.
Recent studies have focused on the physical properties of this compound, including its melting point, boiling point, and solubility. Experimental data reveal that 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene exhibits a high melting point due to strong intermolecular forces arising from the halogen atoms. Its solubility in polar solvents is moderate, making it suitable for reactions in both aqueous and organic media.
Synthesis and Reactivity
The synthesis of 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene involves a multi-step process that typically begins with the halogenation of an aromatic precursor. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing reaction times and costs. For instance, researchers have employed transition metal catalysts to achieve selective fluorination and chlorination steps with high yields.
The reactivity of this compound is a subject of extensive research. Its ability to undergo nucleophilic aromatic substitution has been leveraged in the development of novel pharmaceutical intermediates. A study published in *Journal of Medicinal Chemistry* demonstrated that 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene can serve as a key intermediate in the synthesis of bioactive compounds targeting various disease states.
Applications in Materials Science
Beyond its role in organic synthesis, 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Recent research has explored its potential as a building block for π-conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic devices.
In one notable study published in *Advanced Materials*, scientists utilized this compound to construct novel π-systems with enhanced charge transport properties. The results indicated that incorporating 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene into polymer frameworks significantly improved device efficiency.
Pharmacological Applications
The pharmacological potential of 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene has been explored extensively. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts. Recent studies have focused on its role as an inhibitor of kinase enzymes involved in cancer progression.
A research team at the University of California reported that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. These findings underscore its potential as a lead compound for developing novel anti-cancer therapies.
Environmental Considerations and Safety
While 2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene offers numerous benefits across diverse fields, its environmental impact remains a critical consideration. Studies have examined its biodegradation pathways under various conditions to assess its eco-friendliness.
Preliminary results indicate that this compound undergoes rapid degradation under aerobic conditions due to its susceptibility to microbial attack. However, further research is needed to fully understand its environmental fate and ensure sustainable use.
Conclusion
2-Chloro-1,4-difluoro-3-(methoxymethoxy)benzene, with CAS No. 2212470-41-0, stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure endows it with remarkable reactivity and versatility across multiple disciplines. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing science and technology.
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